molecular formula C23H24F3N7O3 B11107482 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B11107482
M. Wt: 503.5 g/mol
InChI Key: KFYOJRZNNNAWBW-MZJWZYIUSA-N
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Description

3,4-Dimethoxybenzaldehyde 1-{4-Morpholino-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone is a complex organic compound that combines several functional groups, including dimethoxybenzaldehyde, morpholine, trifluoromethylaniline, and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxybenzaldehyde 1-{4-Morpholino-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone typically involves multiple steps:

    Preparation of 3,4-Dimethoxybenzaldehyde: This can be synthesized by the methylation of protocatechualdehyde using dimethyl sulfate in the presence of a base.

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine and 3-(trifluoromethyl)aniline under controlled conditions.

    Hydrazone Formation: The final step involves the condensation of 3,4-dimethoxybenzaldehyde with the triazine derivative in the presence of hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3,4-dimethoxybenzaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3,4-Dimethoxybenzoic acid.

    Reduction: 3,4-Dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxybenzaldehyde 1-{4-Morpholino-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the triazine core and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: A simpler compound with similar functional groups but lacking the triazine and morpholine moieties.

    1,3,5-Triazine Derivatives: Compounds with a triazine core but different substituents.

    Morpholine Derivatives: Compounds containing the morpholine ring but different functional groups.

Uniqueness

The uniqueness of 3,4-Dimethoxybenzaldehyde 1-{4-Morpholino-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazine core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C23H24F3N7O3

Molecular Weight

503.5 g/mol

IUPAC Name

2-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H24F3N7O3/c1-34-18-7-6-15(12-19(18)35-2)14-27-32-21-29-20(30-22(31-21)33-8-10-36-11-9-33)28-17-5-3-4-16(13-17)23(24,25)26/h3-7,12-14H,8-11H2,1-2H3,(H2,28,29,30,31,32)/b27-14+

InChI Key

KFYOJRZNNNAWBW-MZJWZYIUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N4CCOCC4)OC

Origin of Product

United States

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